3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a synthetic organic compound with the molecular formula C16H11ClN4O2 and a molecular weight of 326.74 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Chemical Reactions Analysis
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, leading to the formation of various derivatives.
Scientific Research Applications
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid include:
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoacrylic acid: This compound has a similar structure but differs in the position of the cyano group.
This compound derivatives: Various derivatives can be synthesized by modifying the cyanoethyl group or the pyrazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications.
Properties
Molecular Formula |
C16H11ClN4O2 |
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Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23) |
InChI Key |
OAEUHOCCXNIWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origin of Product |
United States |
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